(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is an acrylamide derivative featuring a complex aromatic substitution pattern. Key structural attributes include:
- Central acrylamide scaffold with an α,β-unsaturated cyano group (E-configuration).
- Aromatic ring substitutions:
- 3-Bromo (electron-withdrawing, sterically bulky).
- 5-Methoxy (electron-donating, enhances lipophilicity).
- 4-Phenylmethoxy (bulky substituent, increases hydrophobicity).
- N-substituent: 2-Hydroxy-4-nitrophenyl (polar, hydrogen-bond donor/acceptor, strong electron-withdrawing nitro group).
Properties
IUPAC Name |
(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O6/c1-33-22-11-16(10-19(25)23(22)34-14-15-5-3-2-4-6-15)9-17(13-26)24(30)27-20-8-7-18(28(31)32)12-21(20)29/h2-12,29H,14H2,1H3,(H,27,30)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJYYEKISMBZDI-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Comparative Analyses
Electronic Effects
- Bromine vs.
- Nitro vs. Trifluoromethyl: The nitro group (-NO2) in the target is a stronger electron-withdrawing group (σpara = 1.27) than -CF3 (σpara = 0.54), enhancing electrophilicity and redox activity .
Steric and Solubility Profiles
- 4-Phenylmethoxy vs. 4-Isopropoxy : The phenylmethoxy group in the target increases steric bulk (molar volume ~120 cm³/mol vs. ~90 cm³/mol for isopropoxy), reducing solubility but improving membrane permeability .
- N-Substituent Hydrophilicity : The 2-hydroxy-4-nitrophenyl group in the target introduces hydrogen-bonding capacity (logP ~1.5), contrasting with lipophilic analogs like 2,3-dimethylphenyl (logP ~3.2) .
Configurational Impact
- E vs. Z Isomers: The E-configuration in the target ensures the cyano and carbonyl groups are trans, optimizing conjugation and dipole interactions. Z-isomers (e.g., ) may exhibit reduced planarity, altering binding kinetics .
Hypothetical Pharmacological Implications
- Target Compound : The bromine and nitro groups may synergize for DNA intercalation or kinase inhibition, while the hydroxyl group enables pH-dependent solubility.
- Chlorinated Analog () : Lower steric bulk could improve solubility but reduce target affinity.
- Trifluoromethyl Derivative () : Enhanced metabolic stability (due to C-F bonds) but weaker electron withdrawal compared to nitro.
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